REACTION_CXSMILES
|
[NH2:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[C:4]([CH3:13])[CH:3]=1.Cl.[N:15](OCCC(C)C)=[O:16]>C(O)C>[NH2:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[C:4]([CH3:13])[C:3]=1[N:15]=[O:16]
|
Name
|
|
Quantity
|
17.3 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=NN1C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
13.5 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OCCC(C)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
at 0° C
|
Type
|
TEMPERATURE
|
Details
|
The solution was then warmed to and
|
Type
|
CUSTOM
|
Details
|
An orange-coloured solid crystallized out
|
Type
|
FILTRATION
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Details
|
This solid was filtered off on a sinter funnel
|
Type
|
WASH
|
Details
|
washed with 100 cm3 of isopropyl ether
|
Type
|
CUSTOM
|
Details
|
After drying under vacuum at room temperature
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NN1C1=CC=CC=C1)C)N=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |